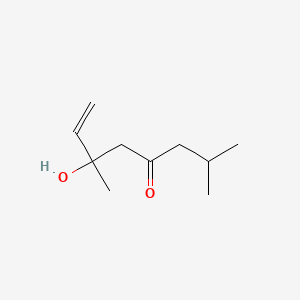
(+)-6-Hydroxy-2,6-dimethyl-7-octen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tagetonol is a naturally occurring compound found in the essential oil of the Japanese Ho-leaf. It is known for its unique chemical structure and properties. The compound has the molecular formula C10H18O2 and a molecular weight of 170.2487
準備方法
Synthetic Routes and Reaction Conditions: Tagetonol can be synthesized through several chemical routes. One common method involves the oxidation of linalool, a major component of Ho-leaf oil. The reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide under controlled conditions to yield Tagetonol .
Industrial Production Methods: Industrial production of Tagetonol often involves the extraction of Ho-leaf oil followed by fractional distillation to isolate the compound. The leaves and small twigs of the Ho-Sho tree are steam distilled to obtain the essential oil, which contains Tagetonol along with other constituents .
化学反応の分析
Types of Reactions: Tagetonol undergoes various chemical reactions, including:
Oxidation: Tagetonol can be further oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: The compound can be reduced to its corresponding alcohols or other reduced forms.
Substitution: Tagetonol can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Tagetonol can yield various ketones and aldehydes .
科学的研究の応用
Tagetonol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammation.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
作用機序
The mechanism of action of Tagetonol involves its interaction with various molecular targets and pathways. The compound is known to exert its effects through:
Antimicrobial Activity: Tagetonol disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Tagetonol inhibits the production of pro-inflammatory cytokines, reducing inflammation.
類似化合物との比較
Tagetonol is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:
Linalool: A major component of Ho-leaf oil, known for its pleasant aroma and biological activities.
Citronellol: Another constituent of essential oils with similar antimicrobial and antioxidant properties.
Geraniol: Found in various essential oils, known for its fragrance and potential therapeutic effects.
特性
CAS番号 |
23007-34-3 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
6-hydroxy-2,6-dimethyloct-7-en-4-one |
InChI |
InChI=1S/C10H18O2/c1-5-10(4,12)7-9(11)6-8(2)3/h5,8,12H,1,6-7H2,2-4H3 |
InChIキー |
HPKAJXIDKBSLHJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=O)CC(C)(C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















